3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile
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Overview
Description
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO3 It is a nitrile derivative that features both hydroxyl and methoxyphenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus(V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile can undergo oxidation to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets:
Hydroxyl Group: Can form hydrogen bonds with biological molecules.
Nitrile Group: Can participate in nucleophilic addition reactions.
Methoxyphenoxy Group: Can interact with aromatic systems and participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybutanenitrile: Similar structure but lacks the phenoxy group.
2-Hydroxy-4-(methylthio)butyronitrile: Contains a methylthio group instead of a methoxyphenoxy group.
3-Hydroxy-2-methylbutanenitrile: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
3-Hydroxy-4-(2-methoxyphenoxy)butanenitrile is unique due to the presence of both hydroxyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties compared to other nitriles.
Properties
CAS No. |
59961-96-5 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-hydroxy-4-(2-methoxyphenoxy)butanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-14-10-4-2-3-5-11(10)15-8-9(13)6-7-12/h2-5,9,13H,6,8H2,1H3 |
InChI Key |
BYVACXUFNSGNGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CC#N)O |
Origin of Product |
United States |
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